

# "2-Amino-N-cyclohexylbenzamide" molecular structure

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## Compound of Interest

Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408

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## Chemical Identity and Physicochemical Properties

**2-Amino-N-cyclohexylbenzamide** is an organic compound featuring a primary amine and an N-substituted amide group on a benzene ring. This structure serves as a scaffold in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for **2-Amino-N-cyclohexylbenzamide**

Identifier	Value
IUPAC Name	2-amino-N-cyclohexylbenzamide[1]
CAS Number	56814-11-0[1][2][3][4]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O[1][2][3][4]
SMILES	C1CCC(CC1)NC(=O)C2=CC=CC=C2N[1]

| InChI Key | AHWGBTCRPVCUBP-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties of **2-Amino-N-cyclohexylbenzamide**

Property	Value
Molecular Weight	218.29 g/mol <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	218.141913202 Da <a href="#">[1]</a>

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[\[3\]](#) |

## Synthesis and Analytical Characterization

While multiple synthetic routes may exist, a common and effective method for preparing N-substituted 2-aminobenzamides is through the reaction of isatoic anhydride with a corresponding amine.

## Experimental Protocol: Synthesis via Isatoic Anhydride

This protocol describes a generalized procedure for the synthesis of **2-Amino-N-cyclohexylbenzamide**.

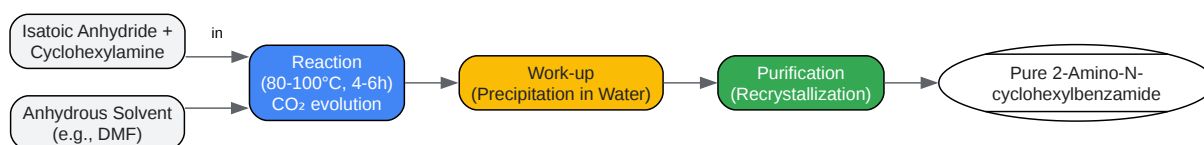
Materials:

- Isatoic anhydride
- Cyclohexylamine
- Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)
- Stir plate and magnetic stir bar
- Reaction flask and condenser
- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

- In a clean, dry reaction flask, dissolve isatoic anhydride (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

- Add cyclohexylamine (1.1 equivalents) to the solution dropwise at room temperature. The reaction is often exothermic.
- After the addition is complete, heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the evolution of CO<sub>2</sub> gas.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with water.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Amino-N-cyclohexylbenzamide**.



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Figure 1: Generalized synthetic workflow for **2-Amino-N-cyclohexylbenzamide**.

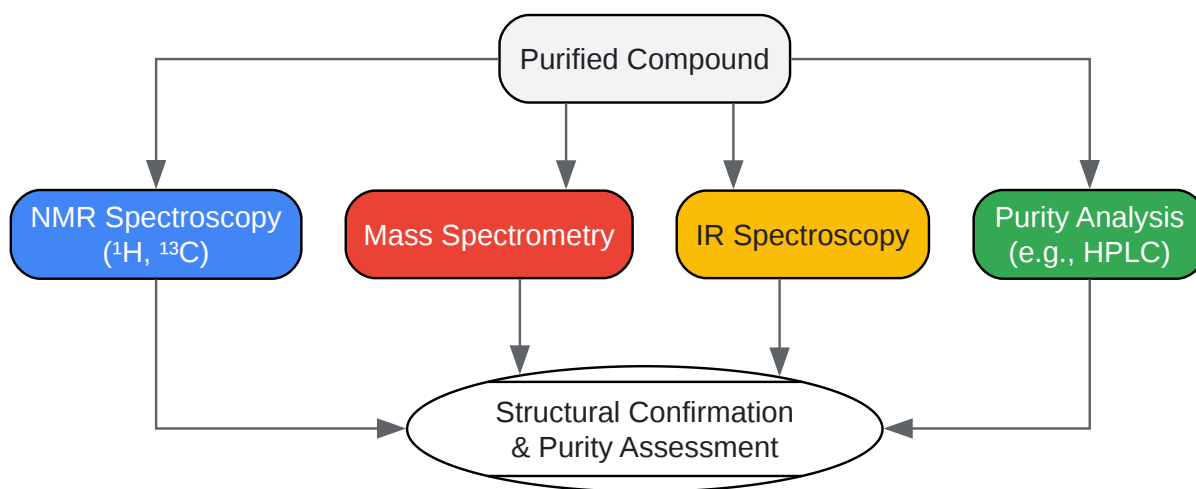
## Analytical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Databases indicate the availability of various spectral data for this compound[1].

Table 3: Summary of Available Spectroscopic Data

Technique	Database/Reference	Expected Key Features
$^1\text{H}$ & $^{13}\text{C}$ NMR	SpectraBase[1]	Signals corresponding to aromatic, cyclohexyl, amine ( $\text{NH}_2$ ), and amide ( $\text{NH}$ ) protons and carbons.
Mass Spectrometry (GC-MS)	NIST Mass Spectrometry Data Center[1]	Molecular ion peak ( $\text{M}^+$ ) at $m/z \approx 218$ .
Infrared (IR) Spectroscopy	SpectraBase[1]	Characteristic absorptions for N-H stretching (amine/amide, $\sim 3200\text{--}3400\text{ cm}^{-1}$ ), C=O stretching (amide I, $\sim 1640\text{ cm}^{-1}$ ), and aromatic C-H bonds.[5]

| Raman Spectroscopy | SpectraBase[1] | Complementary vibrational data, particularly for the aromatic ring and C-N bonds. |

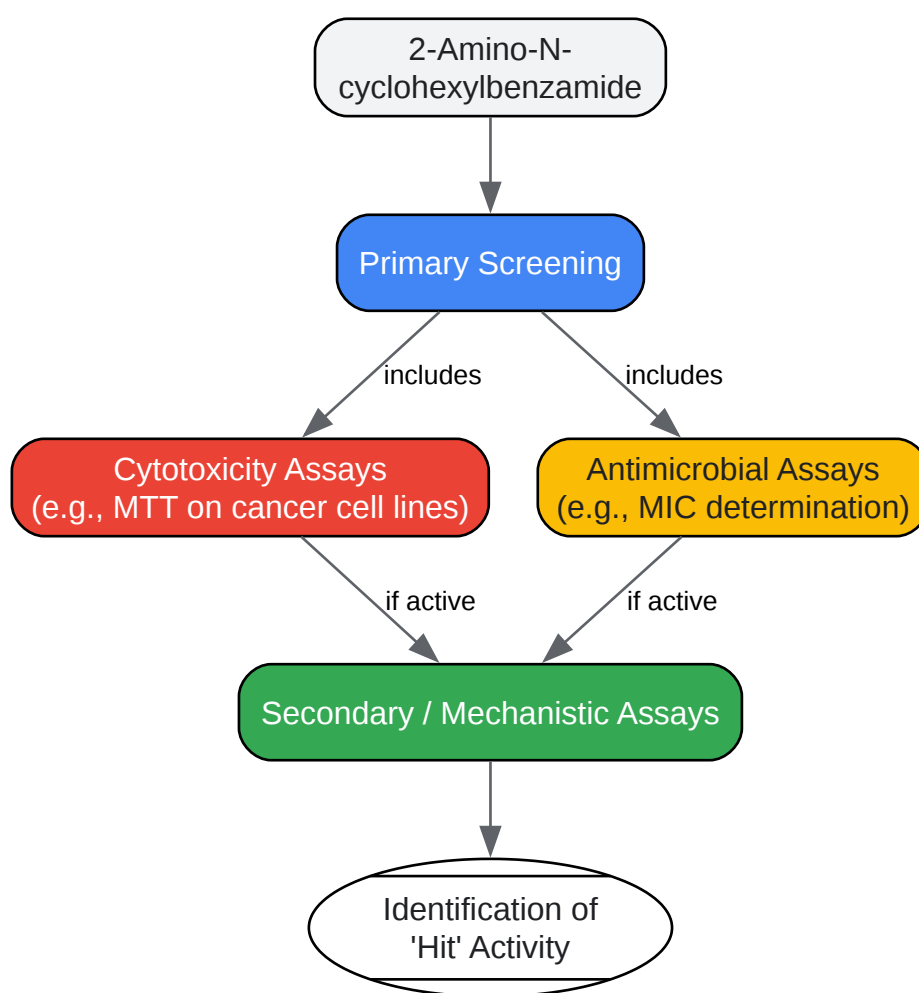


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Figure 2: Workflow for the analytical characterization of the synthesized compound.

## Potential Biological Activity and Screening Protocols

While specific biological activities for **2-Amino-N-cyclohexylbenzamide** are not extensively documented, the benzamide scaffold is present in many pharmacologically active molecules. Structurally related compounds, such as salicylanilides, have demonstrated a broad range of effects, including antimicrobial, anti-inflammatory, and antineoplastic activities[6]. Therefore, initial screening should focus on these areas.



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Figure 3: Logical workflow for the biological screening of **2-Amino-N-cyclohexylbenzamide**.

### Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's effect on the viability of cancer cell lines.

#### Materials:

- Human cancer cell lines (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **2-Amino-N-cyclohexylbenzamide**, dissolved in DMSO (stock solution)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at ~570 nm using a microplate reader.

- Analysis: Calculate cell viability as a percentage relative to the control wells and determine the IC<sub>50</sub> (the concentration that inhibits 50% of cell growth).

## Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- **2-Amino-N-cyclohexylbenzamide**, dissolved in DMSO
- Bacterial inoculum standardized to a 0.5 McFarland turbidity

Procedure:

- Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate.
- Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

## Safety and Handling

Based on aggregated GHS data, **2-Amino-N-cyclohexylbenzamide** should be handled with appropriate care in a laboratory setting.<sup>[1]</sup>

Table 4: GHS Hazard Classification

Hazard Code	Description	Classification
H315	Causes skin irritation	Skin Irritation, Category 2 <sup>[1]</sup>
H319	Causes serious eye irritation	Eye Irritation, Category 2 <sup>[1]</sup>

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3<sup>[1]</sup> |

#### Handling Recommendations:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact<sup>[3]</sup>.
- Avoid inhaling dust or vapors<sup>[3]</sup>.
- Store the compound in a tightly sealed container under the recommended storage conditions<sup>[3]</sup>.

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